molecular formula C5H9NO4 B1313605 2-(2-Nitroethyl)-1,3-dioxolane CAS No. 82891-99-4

2-(2-Nitroethyl)-1,3-dioxolane

Cat. No. B1313605
CAS RN: 82891-99-4
M. Wt: 147.13 g/mol
InChI Key: ZYXOSRQIZOOVTN-UHFFFAOYSA-N
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Description

2-(2-Nitroethyl)-1,3-dioxolane (NED) is a heterocyclic compound containing a five-membered ring of two carbon atoms, one oxygen atom and two nitroethyl groups. It is a highly reactive compound, which has been studied extensively for its synthetic applications and its potential as a versatile reagent in organic chemistry. NED is also known as 2-nitroethyl-1,3-dioxane, 2-nitroethyl-1,3-dioxolane, and 2-nitroethylene-1,3-dioxolane.

Scientific Research Applications

  • Molecular Ecology of Plant Volatiles in Interactions with Insect Herbivores

    • Summary of the Application : Plant-derived volatile organic compounds (VOCs) play pivotal roles in interactions with insect herbivores. Individual VOCs can be directly toxic or deterrent, serve as signal molecules to attract natural enemies, and/or be perceived by distal plant tissues as a priming signal to prepare for expected herbivory .
    • Methods of Application : The study involves examining the responses of both plants and insects in the same experiment to gain a more complete view of these interactive systems .
    • Results or Outcomes : Despite numerous gaps in the current understanding of VOC-mediated plant–insect interactions, successful pest management strategies such as push–pull systems, synthetic odorant traps, and crop cultivars with modified VOC profiles have been developed to supplement chemical pesticide applications and enable more sustainable agricultural practices .
  • Stabilizers for Nitrate Ester-Based Energetic Materials

    • Summary of the Application : The derivative of diphenylamine, 2-nitrodiphenylamine (2-NDPA) is widely utilized in the field of double- and triple-base propellants .
    • Methods of Application : The reaction of 2-NDPA with nitrogen oxides is complex with many nitration and nitrosation products being formed .
    • Results or Outcomes : These latter derivatives play a stabilizing effect .
  • Enantioselective Organocatalytic Michael Reactions Using Chiral Thioureas

    • Summary of the Application : This research focuses on the development of a chiral, bifunctional, (R,R)-1,2-diphenylethylenediamine-derived thiourea organic catalyst. This catalyst was applied to asymmetric Michael additions of nitroalkenes under neutral conditions .
    • Methods of Application : The study involves the use of a thiourea catalyst derived from (R,R)-1,2-diphenylethane-1,2-diamine (DPEN) in several reactions .
    • Results or Outcomes : The mild reactions were tolerant of many functional groups and afforded good-to-excellent yields, as well as high diastereo- and enantioselectivities for the Michael adducts .
  • Molecular Ecology of Plant Volatiles in Interactions with Insect Herbivores

    • Summary of the Application : This research focuses on the role of plant-derived volatile organic compounds (VOCs) in interactions with insect herbivores .
    • Methods of Application : The study involves examining the responses of both plants and insects in the same experiment to gain a more complete view of these interactive systems .
    • Results or Outcomes : Successful pest management strategies such as push–pull systems, synthetic odorant traps, and crop cultivars with modified VOC profiles have been developed to supplement chemical pesticide applications and enable more sustainable agricultural practices .
  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indole into 2-(1H-Indol-2-yl)Acetonitrile

    • Summary of the Application : This research focuses on the direct conversion of 3-(2-nitroethyl)-1H-indole into 2-(1H-indol-2-yl)acetonitrile .
    • Methods of Application : The study involves the optimization of the reaction conditions for a direct conversion .
    • Results or Outcomes : At room temperature, traces of product were detected by GC/MS .
  • Enantioselective Organocatalytic Michael Reactions Using Chiral Thioureas

    • Summary of the Application : This research focuses on the development of a chiral, bifunctional, (R,R)-1,2-diphenylethylenediamine-derived thiourea organic catalyst. This catalyst was applied to asymmetric Michael additions of nitroalkenes under neutral conditions .
    • Methods of Application : The study involves the use of a thiourea catalyst derived from (R,R)-1,2-diphenylethane-1,2-diamine (DPEN) in several reactions .
    • Results or Outcomes : The mild reactions were tolerant of many functional groups and afforded good-to-excellent yields, as well as high diastereo- and enantioselectivities for the Michael adducts .
  • Molecular Ecology of Plant Volatiles in Interactions with Insect Herbivores

    • Summary of the Application : This research focuses on the role of plant-derived volatile organic compounds (VOCs) in interactions with insect herbivores .
    • Methods of Application : The study involves examining the responses of both plants and insects in the same experiment to gain a more complete view of these interactive systems .
    • Results or Outcomes : Successful pest management strategies such as push–pull systems, synthetic odorant traps, and crop cultivars with modified VOC profiles have been developed to supplement chemical pesticide applications and enable more sustainable agricultural practices .
  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indole into 2-(1H-Indol-2-yl)Acetonitrile

    • Summary of the Application : This research focuses on the direct conversion of 3-(2-nitroethyl)-1H-indole into 2-(1H-indol-2-yl)acetonitrile .
    • Methods of Application : The study involves the optimization of the reaction conditions for a direct conversion .
    • Results or Outcomes : At room temperature, traces of product were detected by GC/MS .

properties

IUPAC Name

2-(2-nitroethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c7-6(8)2-1-5-9-3-4-10-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXOSRQIZOOVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447121
Record name 2-(2-nitroethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitroethyl)-1,3-dioxolane

CAS RN

82891-99-4
Record name 2-(2-nitroethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a flask fitted with a Dean-Stark trap and reflux condenser, a solution of 3-nitro-propionaldehyde (138 g, 1.34 mol) in toluene (1 L) was treated with ethylene glycol (83 g, 1.34 mol) and p-toluenesulfonic acid monohydrate (5.0 g, 26 mmol). The mixture was heated at reflux, open to air, for 4 h, and then cooled to rt. A black residue was removed by paper filtration. The filtrate was washed with satd. aq. NaHCO3 (250 mL) and brine (3×100 mL). Charcoal and MgSO4 were added, and the resulting suspension was stirred for 1 h. Filtration and concentration of the filtrate gave the title compound, which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3): 5.03 (t, J=3.6, 1H), 4.50 (t, J=6.8, 2H), 4.05-3.90 (m, 2H), 3.90-3.80 (m, 2H), 2.44 (td, J=6.8, 3.6, 2H).
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Nitroethyl)-1,3-dioxolane

Citations

For This Compound
10
Citations
G Rosini, R Ballini, M Petrini, P Sorrenti - Tetrahedron, 1984 - Elsevier
2-(2-Nitroethyl)-l,3-dioxolane 18 a versatile reagent for 3-oxopropyl anion synthon. New methodology, based on nitro- aldol condensation, oxidation and direct or indirect denitration …
Number of citations: 30 www.sciencedirect.com
A Barco, S Benetti, A Bianchi, A Casolari, GP Pollini… - Tetrahedron, 1994 - Elsevier
An enantioselective approach to the synthesis of the hexahydronaphthalene nucleus of natural compactin is described. The key elements of the synthesis are as follows: (i) the …
Number of citations: 11 www.sciencedirect.com
RL Crumbie, JS Nimitz, HS Mosher - The Journal of Organic …, 1982 - ACS Publications
.alpha.-Nitro ketones and esters from acylimidazoles Page 1 4040 J. Org. Chem. 4040-4045 tography was conducted on the previously described system which now uses a Crane 202-…
Number of citations: 66 pubs.acs.org
JT Liang, X Deng, NS Mani - Organic Process Research & …, 2011 - ACS Publications
The development of an efficient and convergent route to 3-(4-fluorophenyl)-2-isopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine (1), a potent 5HT 7 /5HT 2 dual antagonist, is …
Number of citations: 13 pubs.acs.org
Q Yuan, Z Liu, C Xiong, L Wu, J Wang… - Bioorganic & medicinal …, 2011 - Elsevier
The synthesis of a new compound 9 containing the 4-hydroxy-2,5-cyclohexadien-1-one system, a key elements toward elucidation of the protoapigenone 1 antitumor pharmacophore, …
Number of citations: 27 www.sciencedirect.com
X Wang, L Yang, P Xue, J Ruan - Letters in Organic Chemistry, 2017 - ingentaconnect.com
Background: Based on the previous studies, used protoapigenone as a model, we adopted chemical synthesis methods to develop the new compounds. It was specifically named as 2-(…
Number of citations: 0 www.ingentaconnect.com
H Hu, Y Huang, Y Guo - Journal of Fluorine Chemistry, 2012 - Elsevier
The Henry (nitroaldol) reaction of fluorinated nitro compounds with various aromatic aldehydes and a fluorinated aliphatic aldehyde to give β-fluoro-β-nitroalcohols which bearing a …
Number of citations: 16 www.sciencedirect.com
L Ghosez - dial.uclouvain.be
The first part of this dissertation is devoted to the study of an asymmetric [3+ 2] cycloaddition sequence developed in our laboratory. The cycloaddition sequence used a sulfonamide-…
Number of citations: 0 dial.uclouvain.be
B Dasgupta, WA Donaldson - Tetrahedron: Asymmetry, 1998 - Elsevier
The enantioselective preparation of 2-(3′R,5′R-diacetoxy-6E,8E-decadienyl)-1,3-dioxane, (+)-13, is described. This synthesis of the skeleton of streptenol D utilizes the ability of a …
Number of citations: 12 www.sciencedirect.com
I Kádas, G Árvai, L Töke - dial.uclouvain.be
Nitroalkanes containing a ketal have been used in the synthesis of five-or sixmembered rings. Toke has described the synthesis of sorgolactone and analogues by a method similar to …
Number of citations: 0 dial.uclouvain.be

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